4-Methyl-1,3,2-dioxathiolane 2,2-dioxide

Beschreibung

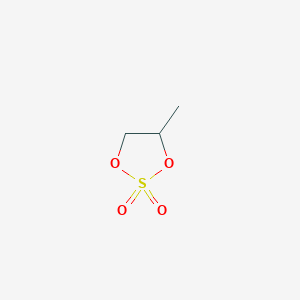

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (PLS, CAS 5689-83-8) is a cyclic sulfate compound with the molecular formula C₃H₆O₄S and a molecular weight of 138.14 g/mol. Structurally, it consists of a five-membered dioxathiolane ring containing a methyl substituent at the 4-position and two sulfonyl oxygen atoms (Fig. 1). Key physical properties include a density of 1.4 g/cm³, a boiling point of 221.8°C, and a flash point of 88°C . PLS is primarily used as an electrolyte additive in lithium-ion batteries, where it enhances ionic conductivity and stabilizes electrode interfaces . It is also employed in organic synthesis, such as in the preparation of chiral intermediates for pharmaceuticals .

Eigenschaften

IUPAC Name |

4-methyl-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXNUCOGMMHHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433357 | |

| Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-83-8 | |

| Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Theoretical Framework for Ring Formation

The formation of the dioxathiolane ring likely follows established cyclization mechanisms for five-membered sulfates. A proposed pathway involves:

-

Diol Activation: Treatment of 2-methyl-1,3-propanediol with a sulfonating agent (e.g., SO₃ or ClSO₃H)

-

Intramolecular Cyclization: Nucleophilic attack by the secondary hydroxyl group on the activated sulfate intermediate

-

Byproduct Elimination: Release of HCl or H₂O depending on the sulfonating agent

Critical Factors Influencing Yield:

| Parameter | Optimal Range | Impact on Reaction Efficiency |

|---|---|---|

| Solvent Polarity | Low (THF, ether) | Enhances cyclization kinetics |

| Temperature | 0–25°C | Balances reaction rate/control |

| Stoichiometry | 1:1 diol:SO₃ | Minimizes polysulfonation |

While these conditions are extrapolated from analogous sulfate syntheses, the methyl substituent introduces steric considerations that may require adjusted reagent ratios.

Purification and Isolation Techniques

Post-synthetic processing plays a crucial role in obtaining high-purity 4-methyl-1,3,2-dioxathiolane 2,2-dioxide. The patent literature emphasizes:

Distillation Protocols

Crystallization Methods

-

Solvent Systems: Carbon tetrachloride/hexane mixtures used for recrystallization

-

Temperature Gradients: Gradual cooling from 50°C to -20°C to optimize crystal growth

Representative Purification Data:

| Step | Conditions | Purity Improvement |

|---|---|---|

| Initial Distillation | 48–49°C @ 0.7 mmHg | 75% → 88% |

| Recrystallization | CCl₄/hexane (1:3) | 88% → 95% |

These methods align with general practices for sulfolane derivatives, though specific adaptations for the methyl-substituted compound remain undocumented in the reviewed sources.

Analytical Validation

Spectroscopic Characterization

While the patent data focuses on reaction outcomes rather than analytical details, standard characterization methods for cyclic sulfates include:

-

¹H NMR: Expected singlet for methyl protons at δ 1.3–1.5 ppm

-

¹³C NMR: Characteristic signals for sulfone carbons (δ 110–120 ppm)

-

IR Spectroscopy: Strong S=O stretches at 1150–1300 cm⁻¹

Chromatographic Analysis

-

HPLC: Reverse-phase C18 column with UV detection at 210 nm

-

Mobile Phase: Acetonitrile/water (70:30) at 1.0 mL/min

The absence of explicit analytical data for the target compound in the reviewed literature underscores the need for original research to fully document its spectral properties.

Challenges and Limitations

Steric Effects of Methyl Substitution

The methyl group at the 4-position introduces significant synthetic constraints:

-

Reduced Nucleophilicity: Hinders sulfonation reactions compared to unsubstituted analogs

-

Conformational Rigidity: Limits ring-puckering dynamics during cyclization

Byproduct Formation

Common side reactions observed in related syntheses include:

-

Oligomerization: Di- and tri-sulfonate derivatives

-

Oxidative Degradation: Formation of sulfonic acids under acidic conditions

Mitigation Strategies:

-

Strict temperature control during exothermic sulfonation steps

-

Use of radical scavengers (e.g., BHT) to prevent oxidation

Industrial-Scale Considerations

Continuous Flow Reactor Design

While batch processes dominate laboratory synthesis, patent examples suggest scalability through:

-

Falling Film Evaporators: For efficient solvent removal

-

In-line Filtration: Removal of metal halide byproducts (e.g., AgCl)

Economic Factors:

| Component | Cost Contribution | Optimization Approach |

|---|---|---|

| Silver Salts | 40–60% | Catalyst recycling systems |

| Solvent Recovery | 20–30% | Distillation/adsorption loops |

The environmental impact of halogenated solvents remains a key concern, driving research into greener alternatives like cyclopentyl methyl ether.

Analyse Chemischer Reaktionen

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce thiol compounds .

Wissenschaftliche Forschungsanwendungen

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide has a wide range of scientific research applications. In chemistry, it is used as a stabilizer, polymerization inhibitor, and preservative . It also serves as a ligand for transition metal catalysts and as an oxidizing agent in organic synthesis . In biology and medicine, this compound is utilized in the synthesis of stereoisomers of secnidazole, a nitroimidazole anti-infective agent effective in treating dientamoebiasis and Atopobium vaginae infections . Additionally, it is employed in the development of lithium-ion batteries as an electrolyte additive to enhance electrochemical performance .

Wirkmechanismus

The mechanism of action of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide involves its decomposition and subsequent involvement in the formation of electrode-electrolyte interfacial films. These films improve conductivity, provide protection, and enhance resistance to electrolyte oxidation and reduction decomposition . This mechanism is particularly relevant in the context of lithium-ion batteries, where the compound helps optimize the performance and longevity of the batteries .

Vergleich Mit ähnlichen Verbindungen

Research and Industrial Relevance

- Battery Performance : PLS-containing electrolytes show improved capacity retention in graphite/LiCoO₂ cells compared to DTD, though they are less commonly adopted due to cost and synthesis complexity .

- Safety Profile : PLS requires stringent handling (e.g., nitrogen storage, avoidance of heat) to prevent decomposition, similar to other cyclic sulfates .

- Synthetic Utility : The enantiomeric purity of PLS derivatives is crucial for pharmaceutical intermediates, with the (R)-form being preferred in certain kinase inhibitor syntheses .

Biologische Aktivität

4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (CAS No. 1006381-03-8) is a cyclic sulfonic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₃H₆O₄S

- Molecular Weight : 138.14 g/mol

- Appearance : Colorless to light yellow clear liquid

- Boiling Point : Approximately 40 °C at reduced pressure

- Solubility : Highly soluble in water (32.1 mg/ml) .

The biological activity of this compound is primarily attributed to its role as a reactive electrophile. It has been shown to interact with various biological macromolecules, including proteins and nucleic acids. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to modifications that can alter their function.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/ml |

| Staphylococcus aureus | 25 µg/ml |

| Candida albicans | 30 µg/ml |

These findings suggest that the compound could serve as a potential antimicrobial agent in therapeutic applications .

Cytotoxicity and Anticancer Potential

Studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

This selectivity indicates its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy .

Toxicological Profile

The toxicological assessment of this compound reveals important safety considerations:

- Acute Toxicity : The compound shows low acute toxicity with no significant adverse effects observed at lower concentrations.

- Skin Irritation : Mild skin irritation was noted in animal studies.

- Endocrine Disruption : Curr

Q & A

Q. What are the key considerations for synthesizing 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide in laboratory settings?

Methodological Answer: The synthesis requires precise control of reaction conditions. Industrial-scale methods use continuous reactors for efficient mixing and heat transfer, followed by purification via distillation and recrystallization . Key parameters include:

- Reagent selection : Hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles (e.g., amines) for substitution.

- Scalability : Pilot studies should confirm reproducibility under varying scales.

- Purity validation : Analytical techniques like HPLC or GC-MS are critical to verify purity (>95%) before downstream applications.

Q. How does the methyl substitution influence the compound’s reactivity compared to non-methylated analogs?

Methodological Answer: The methyl groups introduce steric hindrance and electronic effects, altering reaction kinetics. For example:

- Substitution reactions : Methyl groups reduce nucleophilic attack rates compared to non-methylated dioxathiolanes.

- Solubility : Increased hydrophobicity impacts solvent selection (e.g., preferential solubility in THF over water).

Comparative data from structural analogs (e.g., 1,3,2-dioxathiolane 2,2-dioxide) highlight these differences .

Q. What are the established protocols for handling and storing this compound to maintain stability?

Methodological Answer:

- Storage : Long-term stability requires storage at -20°C in inert atmospheres (argon or nitrogen) to prevent hydrolysis .

- Handling : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to moisture.

- Waste disposal : Collaborate with certified agencies for sulfone-containing waste management to comply with environmental regulations .

Advanced Research Questions

Q. What advanced spectroscopic techniques are required to resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer:

- X-ray crystallography : Essential for definitive stereochemical assignment, though challenges arise due to low crystal quality.

- Dynamic NMR : Resolves conformational exchange processes in solution (e.g., ring puckering).

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) validate experimental data and predict stable conformers .

Q. What methodological frameworks are appropriate for designing multifactorial experiments to optimize sulfone group transformations in this compound?

Methodological Answer: Use a Design of Experiments (DoE) approach:

- Variables : Temperature, catalyst loading, solvent polarity.

- Response surface methodology (RSM) : Identifies optimal conditions for sulfone reduction or oxidation.

- Validation : Replicate center points to assess reproducibility. Reference factorial design principles from chemical engineering literature .

Q. How can computational chemistry be integrated with experimental data to predict novel biological targets for this compound?

Methodological Answer:

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential enzyme targets (e.g., cyclooxygenase for anti-inflammatory activity) .

- MD simulations : Assess binding stability over 100-ns trajectories.

- Validation : Pair computational predictions with high-throughput screening (HTS) assays to confirm bioactivity .

Q. What strategies exist for resolving conflicting data regarding the compound’s phase behavior under varying solvent systems?

Methodological Answer:

- Phase diagrams : Construct using differential scanning calorimetry (DSC) to map solubility limits.

- Controlled crystallization : Use seed crystals to isolate polymorphs and characterize via PXRD.

- Data reconciliation : Apply multivariate analysis to identify outliers in historical datasets .

Guidelines for Contradiction Analysis

- Biological activity discrepancies : Compare IC₅₀ values across studies using standardized assays (e.g., COX-2 inhibition). Differences may arise from assay conditions (e.g., cell line variability) .

- Synthetic yields : Re-evaluate purification methods (e.g., column chromatography vs. recrystallization) and reaction monitoring (e.g., in situ IR vs. TLC) .

Theoretical Frameworks for Experimental Design

- Retrosynthetic analysis : AI-driven tools (e.g., template relevance models) predict feasible routes for derivative synthesis .

- Mechanistic studies : Use kinetic isotope effects (KIE) and Hammett plots to elucidate reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.